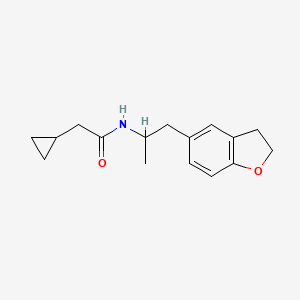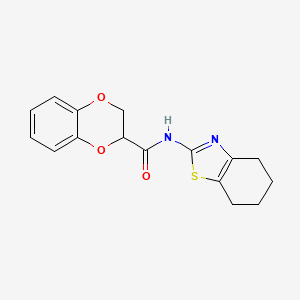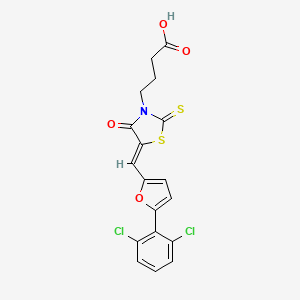
(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to (Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one have been investigated for their potential antimicrobial properties. For instance, derivatives of thiazolidinone, such as those synthesized in studies by Desai et al. (2011) and Desai et al. (2013), have shown significant in vitro antibacterial and antifungal activities against various microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that thiazolidinone derivatives, including those structurally related to the compound , could serve as promising candidates for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Desai, Satodiya, Rajpara, Joshi, & Vaghani, 2013).
Synthesis and Chemical Properties
Research on thiazolidinone derivatives, including those structurally similar to the compound of interest, has led to the development of novel synthesis methods that could enhance the chemical properties and potential applications of these compounds. For example, the work by Rana, Mistry, & Desai (2008) explores green chemistry approaches for synthesizing thiazolidinone derivatives, indicating a move towards more environmentally friendly and sustainable chemical practices. Such research not only contributes to the understanding of the chemical properties of thiazolidinone derivatives but also opens new avenues for their application in various scientific fields (Rana, Mistry, & Desai, 2008).
Potential for Fluorescent Chemosensors
Innovative applications of thiazolidinone derivatives in the field of fluorescent chemosensors have been explored, as evidenced by the study conducted by Lin et al. (2016). This research demonstrated that thiazolone-based zinc complexes exhibit significant fluorescent emission and Stokes shifts, making them suitable for environmental monitoring and other applications in luminescent materials. Such findings highlight the versatility of thiazolidinone derivatives and their potential in developing new materials for detecting environmental pollutants and other applications (Lin, Peng, Li, Shao, Li, Xie, & Xu, 2016).
Propiedades
IUPAC Name |
(3Z)-3-[[3-(3-ethoxypropyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-24-8-4-7-21-18(23)16(26-19(21)25)11-14-10-13-9-12(2)5-6-15(13)20-17(14)22/h5-6,9-11,23H,3-4,7-8H2,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJDDLHCUFETI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(SC1=S)C=C2C=C3C=C(C=CC3=NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=C(SC1=S)/C=C\2/C=C3C=C(C=CC3=NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,2-Dimethyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956581.png)

![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)

![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2956585.png)


![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)


![2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2956594.png)
